1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene
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Overview
Description
1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a heptyloxyphenyl group through an ethenyl linkage. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene typically involves a multi-step process starting from benzene derivatives. One common method involves the bromination of a suitable precursor in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The heptyloxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the ethenyl linkage via a Wittig reaction or similar olefination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitro compounds in the presence of Lewis acids.
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substituted Benzenes: Depending on the substituent introduced, various substituted benzenes can be formed.
Quinones and Dihydro Derivatives: Oxidation and reduction reactions yield quinones and dihydro derivatives, respectively.
Scientific Research Applications
1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene finds applications in several fields:
Mechanism of Action
The mechanism of action of 1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atom and the ethenyl linkage play crucial roles in these interactions, facilitating the formation of reactive intermediates that can undergo further transformations . The compound’s effects are mediated through its ability to form stable complexes with various biomolecules and catalysts, influencing biochemical pathways and catalytic cycles .
Comparison with Similar Compounds
1-Bromo-4-ethynylbenzene: Features an ethynyl group instead of an ethenyl linkage.
4-Bromo-1-phenoxybenzene: Contains a phenoxy group instead of a heptyloxyphenyl group.
1-Bromo-4-phenylbenzene: Lacks the heptyloxy substitution, making it less complex.
Uniqueness: 1-Bromo-4-{2-[4-(heptyloxy)phenyl]ethenyl}benzene is unique due to the presence of the heptyloxyphenyl group and the ethenyl linkage, which impart distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in organic synthesis and material science .
Properties
CAS No. |
62856-55-7 |
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Molecular Formula |
C21H25BrO |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-heptoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C21H25BrO/c1-2-3-4-5-6-17-23-21-15-11-19(12-16-21)8-7-18-9-13-20(22)14-10-18/h7-16H,2-6,17H2,1H3 |
InChI Key |
VPVIVQRVFLUHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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